2-Amino-4-chloro-5-fluorobenzoic acid
Overview
Description
- 2-Amino-4-chloro-5-fluorobenzoic acid is a multifunctional compound with potential applications in various fields of chemistry and materials science.
Synthesis Analysis
- Synthesis of Derivatives : It's used as a starting material in heterocyclic oriented synthesis (HOS) for creating diverse heterocycles, important in drug discovery (Soňa Křupková et al., 2013).
Molecular Structure Analysis
- Crystal Structure : In a study, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was synthesized, and its crystal structure was examined (B. Banerjee et al., 2022).
Chemical Reactions and Properties
- Reactant in Synthesis : Used in the synthesis of various compounds such as 3-Chloro-4-fluorobenzoylthiourea, indicating its versatility as a reactant (Liu Chang-chun, 2006).
Physical Properties Analysis
- Compound Synthesis : It serves as a reactant in the synthesis of derivatives like Methyl 2-amino-5-fluorobenzoate, showcasing its role in creating physically diverse compounds (Yin Jian-zhong, 2010).
Chemical Properties Analysis
- Versatility in Reaction : It's involved in the synthesis of fluorine-substituted derivatives, which have potential anti-inflammatory activity, highlighting its chemical versatility and reactivity (Yue Sun et al., 2019).
Scientific Research Applications
Cancer Treatment Applications : A lysyl amide prodrug of a related compound showed potential for clinical evaluation against breast and ovarian cancers, indicating manageable toxic side effects (Bradshaw et al., 2002).
Alzheimer's Disease Treatment : A fluorobenzoic acid derivative demonstrated potential as a promising agent for Alzheimer's disease treatment due to its potent inhibitory effects on specific enzymes (Czarnecka et al., 2017).
Molecular Interactions : A study on the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid revealed a stable crystal structure stabilized by complex hydrogen bonds, offering potential for molecular interactions (Banerjee et al., 2022).
Synthetic Methods : An optimal synthesis route for a related compound, Methyl 2-amino-5-fluorobenzoate, was established, demonstrating an 81% yield of the target product (Yin Jian-zhong, 2010).
Drug Discovery : 4-Chloro-2-fluoro-5-nitrobenzoic acid was used to synthesize various heterocyclic scaffolds, indicating potential applications in drug discovery (Křupková et al., 2013).
Antidiabetic Activity : Some synthesized compounds showed promising antidiabetic activity in albino rats, suggesting potential as a new class of diabetes drugs (Pattan et al., 2005).
Fluorimetric Analysis : The fluorimetric method NBD-F, related to fluoro derivatives, was found to be superior for determining secondary amino acids, with high reactivity and fluorescence yield (Imai & Watanabe, 1981).
Pest Control : 3-Chloro-4-fluorobenzoylthiourea exhibited good herbicidal activity, suggesting potential in pest control applications (Liu Chang-chun, 2006).
High-Performance Liquid Chromatography (HPLC) : NBD-Cl and NBD-F were effective for amine and amino acid analysis using HPLC, highlighting their versatility in various fields (Aboul-Enein et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-chloro-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSJYVKMMNJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562807 | |
Record name | 2-Amino-4-chloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-5-fluorobenzoic acid | |
CAS RN |
108288-16-0 | |
Record name | 2-Amino-4-chloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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